Product packaging for 18-Hydroxy-11-Deoxycorticosterone(Cat. No.:CAS No. 379-68-0)

18-Hydroxy-11-Deoxycorticosterone

Cat. No.: B104428
CAS No.: 379-68-0
M. Wt: 346.5 g/mol
InChI Key: VPJHREHKRNIYDB-TZGXILGRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of 18-Hydroxy-11-deoxycorticosterone Discovery and Early Research

The initial interest in 18-OH-DOC stemmed from research into the causes of hypertension. In the mid-20th century, scientists were actively investigating the role of adrenal steroids in blood pressure regulation. Early studies focused on identifying mineralocorticoids other than aldosterone (B195564) that could contribute to hypertensive states.

The chemical synthesis and structural characterization of 18-OH-DOC were significant milestones that enabled further investigation into its physiological properties. rsc.orgnih.gov Early research demonstrated that 18-OH-DOC possesses mineralocorticoid activity, although it is considered weaker than that of aldosterone. wikipedia.orgresearchgate.net

A key area of early research was the potential role of 18-OH-DOC in certain forms of hypertension. Studies in the 1970s explored its secretion in both experimental animal models of hypertension and in human hypertensive patients. nih.govnih.gov This research laid the groundwork for understanding its potential contribution to mineralocorticoid excess syndromes. wikipedia.org

Current Paradigms in this compound Research within Endocrinology

Contemporary research on 18-OH-DOC has expanded beyond its role in hypertension to encompass its broader functions in steroidogenesis and its utility as a biomarker for various endocrine disorders.

Biosynthesis and Metabolism:

The primary precursor for the synthesis of 18-OH-DOC is 11-deoxycorticosterone (DOC). wikipedia.orgoup.com The conversion is catalyzed by specific enzymes within the cytochrome P450 family. In rats, the CYP11B3 enzyme is responsible for this conversion. wikipedia.org In humans, the biosynthesis is more complex, involving enzymes such as 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). nih.govnih.gov While CYP11B1 is primarily involved in cortisol synthesis, it can also produce 18-OH-DOC. nih.govresearchgate.net Aldosterone synthase (CYP11B2) can also synthesize 18-OH-DOC from DOC. nih.govnih.gov

Furthermore, 18-OH-DOC is not just an end-product but also serves as a precursor for other steroids. It can be converted to aldosterone, suggesting an alternative biosynthetic pathway for this potent mineralocorticoid. nih.govoup.com Additionally, it can be metabolized to 16α,18-dihydroxy-11-deoxycorticosterone. nih.gov

Role in Disease:

Elevated levels of 18-OH-DOC have been identified in several pathological conditions, making it a valuable biomarker. These conditions include:

Primary Aldosteronism: Increased levels of 18-OH-DOC can be observed in patients with this condition. wikipedia.orgoup.com

17α-hydroxylase Deficiency: This genetic disorder leads to the overproduction of certain steroid precursors, including 18-OH-DOC. wikipedia.orgtaylorandfrancis.com

Aldosterone Synthase Deficiency: Defects in the CYP11B2 gene can also result in altered levels of 18-OH-DOC. wikipedia.org

Adrenal Tumors: Certain adrenal tumors can lead to the excessive secretion of 11-deoxycorticosterone and consequently, 18-OH-DOC. nih.gov

The following table summarizes the key enzymes involved in the metabolism of this compound and its precursor.

EnzymePrecursorProductSpecies
CYP11B311-deoxycorticosteroneThis compoundRat
CYP11B1 (11β-hydroxylase)11-deoxycorticosteroneThis compoundHuman
CYP11B2 (Aldosterone Synthase)11-deoxycorticosteroneThis compoundHuman
Aldosterone Synthase (CYP11B2)This compoundAldosterone, 18-hydroxycorticosterone (B144385)Human

The study of 18-OH-DOC continues to be a dynamic area of endocrinological research, with ongoing efforts to fully elucidate its physiological and pathophysiological roles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O4 B104428 18-Hydroxy-11-Deoxycorticosterone CAS No. 379-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13R,14S,17S)-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-20-8-6-14(24)10-13(20)2-3-15-16(20)7-9-21(12-23)17(15)4-5-18(21)19(25)11-22/h10,15-18,22-23H,2-9,11-12H2,1H3/t15-,16+,17+,18-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJHREHKRNIYDB-TZGXILGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4C(=O)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958920
Record name 18-Hydroxy-11-deoxycorticosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379-68-0
Record name 18-Hydroxy-11-deoxycorticosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18-Hydroxydeoxycorticosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000379680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-Hydroxy-11-deoxycorticosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18,21-dihydroxypregn-4-ene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biosynthesis and Metabolic Pathways of 18 Hydroxy 11 Deoxycorticosterone

Enzymatic Conversions and Precursors of 18-Hydroxy-11-deoxycorticosterone

The formation of 18-OH-DOC involves specific enzymatic reactions and occurs through several pathways originating from different precursor molecules.

The primary and most direct precursor for the synthesis of 18-OH-DOC is 11-deoxycorticosterone (DOC). wikipedia.org This conversion is catalyzed by different enzymes depending on the specific zone of the adrenal cortex and the species.

In the zona glomerulosa of the human adrenal cortex, the enzyme aldosterone (B195564) synthase, encoded by the CYP11B2 gene, is responsible for the final steps of aldosterone synthesis. nih.govguidechem.com This enzyme possesses both 11β-hydroxylase and 18-hydroxylase activities. wikipedia.orgdrugbank.com When incubated with its precursor DOC, aldosterone synthase (also referred to as P-450 11β-/18-hydroxylase) can produce not only corticosterone (B1669441) and aldosterone but also this compound (18-OH-DOC) and 18-hydroxycorticosterone (B144385). nih.gov The expression of CYP11B2 and the subsequent production of these steroids in the zona glomerulosa are stimulated by angiotensin II. caymanchem.comnih.govelsevierpure.com

The zona fasciculata of the adrenal gland is the primary site of cortisol synthesis, a process mediated by the enzyme 11β-hydroxylase, which is encoded by the CYP11B1 gene. wikipedia.orgmedlineplus.gov While its main function is to convert 11-deoxycortisol to cortisol and 11-deoxycorticosterone (DOC) to corticosterone, CYP11B1 also exhibits a weak 18-hydroxylase activity. wikipedia.orgnih.gov This secondary function allows CYP11B1 to catalyze the 18-hydroxylation of DOC, leading to the formation of 18-OH-DOC in the zona fasciculata. caymanchem.comnih.gov This explains the continued, albeit low-level, synthesis of 18-hydroxylated steroids even when the CYP11B2 gene is not expressed or is suppressed. wikipedia.org

In certain species, particularly rodents, a third isozyme, CYP11B3, plays a significant role in steroidogenesis. wikipedia.orgnih.gov Research has shown that in rats, the conversion of DOC to 18-OH-DOC is catalyzed by the CYP11B3 enzyme. wikipedia.orgnih.gov When expressed in COS-7 cells, rat CYP11B3 was found to convert DOC into both corticosterone and 18-OH-DOC, with a notable preference for producing 18-OH-DOC. nih.gov The expression of CYP11B3 mRNA is notably higher in neonatal rats compared to adults and has been detected in both the adrenal glands and brain tissues of adult rats. nih.govbioscientifica.com

Table 1: Enzymes in the Conversion of DOC to 18-OH-DOC
EnzymeGenePrimary LocationPrimary FunctionRole in 18-OH-DOC SynthesisSpecies
Aldosterone SynthaseCYP11B2Adrenal Zona GlomerulosaCatalyzes the final steps of aldosterone synthesis from DOC. nih.govwikipedia.orgDirectly converts DOC to 18-OH-DOC via its 18-hydroxylase activity. nih.govHumans
11β-HydroxylaseCYP11B1Adrenal Zona FasciculataConverts 11-deoxycortisol to cortisol and DOC to corticosterone. medlineplus.govnih.govExhibits weak 18-hydroxylase activity, converting DOC to 18-OH-DOC. wikipedia.orgnih.govHumans
Cytochrome P450 11B3CYP11B3Adrenal Gland, BrainConverts DOC to corticosterone and 18-OH-DOC. nih.govPreferentially catalyzes the 18-hydroxylation of DOC to form 18-OH-DOC. nih.govRats

Progesterone (B1679170) serves as a precursor in the steroidogenic pathway leading to 18-OH-DOC. caymanchem.commedchemexpress.com The metabolic conversion begins with the 21-hydroxylation of progesterone by the enzyme 21-hydroxylase (CYP21A2) to form 11-deoxycorticosterone (DOC). researchgate.net Following its formation, DOC can then be hydroxylated at the 18-position by the enzymes discussed previously (CYP11B1, CYP11B2, or CYP11B3) to yield 18-OH-DOC. nih.govwikipedia.orgnih.gov This entire pathway from progesterone has been demonstrated in vitro, where cultured human melanoma cells were shown to be capable of synthesizing DOC, corticosterone, and 18-OH-DOC from a progesterone substrate. nih.gov

The canonical pathway for aldosterone synthesis proceeds from DOC to corticosterone, then to 18-hydroxycorticosterone, and finally to aldosterone, all catalyzed by aldosterone synthase (CYP11B2). wikipedia.org However, evidence suggests the existence of an alternative route that involves 18-OH-DOC as an intermediate. nih.govnih.gov In this pathway, 18-OH-DOC can be directly converted to aldosterone. caymanchem.com Studies using rat adrenal tissue have demonstrated this conversion. caymanchem.comnih.gov Furthermore, research with cells transfected with the human CYP11B2 gene confirmed that aldosterone synthase can metabolize 18-OH-DOC into both 18-hydroxycorticosterone and aldosterone. nih.gov However, the enzyme's affinity for 18-OH-DOC is significantly lower than its affinity for 11-deoxycorticosterone, suggesting this alternative pathway may be less prominent under normal physiological conditions. nih.gov

Table 2: Biosynthetic Pathways Involving 18-OH-DOC
PathwayPrecursorEnzyme(s)Intermediate(s)ProductSignificance
Formation from ProgesteroneProgesteroneCYP21A2, then CYP11B enzymes11-Deoxycorticosterone (DOC)This compoundDemonstrates the link between progesterone metabolism and mineralocorticoid synthesis. caymanchem.comresearchgate.netnih.gov
Alternative Aldosterone SynthesisThis compoundAldosterone Synthase (CYP11B2)18-HydroxycorticosteroneAldosteroneRepresents a secondary, lower-affinity pathway for aldosterone production. nih.govnih.gov

Conversion from 11-Deoxycorticosterone (DOC)

Regulation of this compound Biosynthesis

The production of 18-OH-DOC is a tightly regulated process, influenced by several hormones and physiological factors. The primary regulators include Adrenocorticotropic Hormone (ACTH) and Angiotensin II, with significant modulation by electrolyte balance, specifically sodium and potassium levels.

Adrenocorticotropic Hormone (ACTH) Regulation of this compound Production

ACTH is a dominant regulator of 18-OH-DOC secretion. nih.gov Administration of ACTH has been shown to cause a significant, 23-fold increase in plasma 18-OH-DOC levels. nih.govnih.gov In vitro studies using isolated rat adrenal cells have demonstrated that ACTH stimulates 18-OH-DOC production in both the zona glomerulosa and zona fasciculata. nih.gov In fact, ACTH produces the most substantial response in 18-OH-DOC production in glomerulosa cells compared to other stimuli. nih.gov

Angiotensin II Modulation of this compound Secretion

Angiotensin II also plays a crucial role in regulating 18-OH-DOC secretion. In isolated human adrenal glomerulosa cells, Angiotensin II has been shown to elicit a significant increase in 18-OH-DOC levels. nih.gov Similarly, in rat adrenal glomerulosa cells, Angiotensin II significantly stimulates 18-OH-DOC production. nih.gov This effect is specific to the glomerulosa cells, as Angiotensin II does not increase production in fasciculata cells. nih.gov The stimulatory effect of Angiotensin II on 18-OH-DOC secretion suggests that the renin-angiotensin system mediates the increase in 18-OH-DOC levels observed after sodium restriction. nih.gov However, some studies in humans have reported that Angiotensin II infusion led to a decline in plasma 18-OH-DOC levels. nih.govnih.gov

Influence of Sodium and Potassium Homeostasis on this compound Levels

The balance of sodium and potassium is a key factor in the regulation of 18-OH-DOC. Sodium restriction has been demonstrated to lead to a four-fold increase in plasma 18-OH-DOC levels. nih.govnih.gov This increase is likely mediated by the renin-angiotensin system. nih.gov Conversely, a high sodium intake has been associated with elevated 18-OH-DOC levels in some hypertensive patients. nih.govnih.gov

Potassium also directly stimulates 18-OH-DOC production. In vitro studies have shown that potassium significantly increases 18-OH-DOC production in rat adrenal glomerulosa cells, but not in fasciculata cells. nih.gov This suggests a direct effect of potassium on the synthetic pathway in the outer layer of the adrenal cortex.

Regulatory FactorEffect on 18-OH-DOCTissue SpecificityReference
ACTH Significant Increase Zona Glomerulosa & Fasciculata nih.govnih.govnih.gov
Angiotensin II Increase Zona Glomerulosa nih.govnih.gov
Sodium Restriction Increase - nih.govnih.gov
Potassium Increase Zona Glomerulosa nih.gov

Other Regulatory Factors and Hormonal Signals

While ACTH and Angiotensin II are the primary regulators, other factors can influence 18-OH-DOC levels. For instance, the drug metyrapone (B1676538) (SU-4885), an inhibitor of 11β-hydroxylase, also suppresses the conversion of DOC to 18-OH-DOC, indicating a direct inhibitory effect on 18-hydroxylation. cdnsciencepub.com

Metabolites of this compound

Following its synthesis, 18-OH-DOC can be further metabolized into other steroid compounds. A key metabolic pathway involves the reduction of the molecule.

Conversion to 18-Hydroxycorticosterone and Aldosterone

This compound (18-OH-DOC) is a crucial intermediate in the biosynthesis of aldosterone, the principal mineralocorticoid in humans. caymanchem.com The metabolic pathway involves its conversion to 18-hydroxycorticosterone, which is then further metabolized to aldosterone. nih.govnih.gov This process primarily occurs in the zona glomerulosa of the adrenal cortex.

The conversion of 18-OH-DOC is a key step in an alternative biosynthetic pathway for aldosterone. nih.gov Research using rat adrenal tissue has demonstrated that 18-OH-DOC can be directly converted to aldosterone. caymanchem.comnih.gov This conversion is catalyzed by the enzyme cytochrome P-450 11β-/18-hydroxylase (CYP11B2), also known as aldosterone synthase. nih.govtaylorandfrancis.com This multifunctional enzyme is responsible for the final steps in aldosterone synthesis. taylorandfrancis.comresearchgate.net

In vitro studies with porcine adrenal glands have shown that highly purified cytochrome P-450 11β-/18-hydroxylase can convert 11-deoxycorticosterone (DOC) into several products, including corticosterone, this compound, 18-hydroxycorticosterone, and ultimately aldosterone. nih.gov This highlights the central role of this enzyme in the steroidogenic pathway leading to aldosterone. nih.gov The conversion of corticosterone and 18-hydroxycorticosterone to aldosterone requires the presence of P-450, electron carriers like adrenodoxin (B1173346) and adrenodoxin reductase, and NADPH. nih.gov

The regulation of 18-OH-DOC biosynthesis, and consequently its conversion to aldosterone, is influenced by factors such as angiotensin II, which stimulates its production in isolated human adrenal glomerulosa cells. caymanchem.com

Research Findings on the Conversion of this compound

PrecursorProduct(s)Enzyme/TissueKey Findings
11-Deoxycorticosterone (DOC)Corticosterone, this compound, 18-Hydroxycorticosterone, AldosteronePorcine adrenal cytochrome P-450 11β-/18-hydroxylaseDemonstrates the capability of a single enzyme to catalyze multiple steps in the aldosterone synthesis pathway from DOC. nih.gov
This compoundAldosteroneRat adrenal tissueProvides evidence for an alternative biosynthetic pathway to aldosterone where 18-OH-DOC is a direct precursor. caymanchem.comnih.gov
18-HydroxycorticosteroneAldosteroneRat adrenal tissueShows the conversion of the 11-hydroxylated counterpart of 18-OH-DOC to aldosterone. nih.gov
11-DeoxycorticosteroneAldosteroneHuman adrenal tissue in vitroConfirms the role of 18-OH-DOC as a precursor in human adrenal aldosterone biosynthesis. nih.gov

Formation of 16α,18-Dihydroxy-11-deoxycorticosterone

In addition to its role as a precursor to aldosterone, this compound can be metabolized to another steroid, 16α,18-Dihydroxy-11-deoxycorticosterone (16α,18-diOH-DOC). nih.gov This metabolic conversion has been identified as a significant pathway, particularly in certain pathological conditions such as low-renin hypertension. nih.gov

Research has shown that the conversion of radiolabeled 18-OH-DOC to 16α,18-diOH-DOC is markedly accelerated in the adrenal tissue of patients with low-renin hypertension compared to individuals with normal adrenal tissue. nih.gov In these patients, the conversion rate was found to be 70% to 80%, in contrast to about 15% in normal adrenal tissue, leading to hypersecretion of 16α,18-diOH-DOC. nih.gov

While 16α,18-diOH-DOC itself does not exhibit direct effects on sodium metabolism in adrenalectomized rats or in the toad bladder assay, it has been shown to significantly enhance the activity of subthreshold doses of aldosterone in reducing urinary sodium excretion in adrenalectomized rats. nih.gov This suggests a potential role for 16α,18-diOH-DOC in modulating mineralocorticoid activity and contributing to the pathophysiology of certain forms of hypertension. nih.gov

Conversion of 18-OH-DOC to 16α,18-diOH-DOC in Hypertension

ConditionConversion Rate of 18-OH-DOC to 16α,18-diOH-DOCImplication
Low-Renin Hypertension70% - 80%Hypersecretion of 16α,18-diOH-DOC, potentially contributing to the suppression of renin. nih.gov
Normal Adrenal Tissue~15%Baseline metabolic pathway. nih.gov

Physiological Roles and Mechanisms of Action of 18 Hydroxy 11 Deoxycorticosterone

Mineralocorticoid Activity and Receptor Interactions

The mineralocorticoid activity of 18-OH-DOC is a key aspect of its physiological function, primarily exerted through its interaction with mineralocorticoid receptors.

Relative Mineralocorticoid Potency of 18-Hydroxy-11-deoxycorticosterone

This compound is recognized as a mineralocorticoid with a potency that is considered weak in comparison to aldosterone (B195564), the principal mineralocorticoid in humans. wikipedia.orgnih.gov Its precursor, 11-deoxycorticosterone (DOC), is estimated to have about 1/20th the mineralocorticoid activity of aldosterone. nih.govsynnovis.co.ukwikipedia.org In competitive binding assays, 18-OH-DOC was found to be approximately one-tenth as potent as aldosterone in binding to mineralocorticoid receptors. oup.com

Different mineralocorticoids can have varied effects on sodium and potassium metabolism. For instance, aldosterone is significantly more potent in its effect on the urinary sodium/potassium ratio and sodium retention than it is in promoting potassium excretion when compared to deoxycorticosterone. ahajournals.org Similar differential effects have been noted for 18-hydroxydeoxycorticosterone. ahajournals.org

Table 1: Relative Mineralocorticoid Potency

Compound Relative Potency (compared to Aldosterone)
Aldosterone 1
11-Deoxycorticosterone (DOC) ~0.05

Interactions with Mineralocorticoid Receptors

The biological actions of 18-OH-DOC are initiated by its binding to mineralocorticoid receptors (MR). Studies involving competitive binding assays have demonstrated that 18-OH-DOC can displace aldosterone from these receptors, indicating a shared binding site. oup.com The affinity of 18-OH-DOC for the mineralocorticoid receptor is less than that of aldosterone. oup.com

Mineralocorticoid receptors have a high affinity for both mineralocorticoids and glucocorticoids. nih.gov In mineralocorticoid-sensitive tissues, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) protects the MR from being overwhelmed by the higher circulating concentrations of glucocorticoids by converting them to inactive forms. nih.gov This allows mineralocorticoids like aldosterone and, to a lesser extent, 18-OH-DOC to bind to the receptor and elicit their specific effects.

Potentiation of Aldosterone Activity by this compound Metabolites

A significant aspect of the physiological role of 18-OH-DOC involves its conversion to other active metabolites. One such metabolite is 16alpha, 18-dihydroxy-11-deoxycorticosterone (16α,18-diOH-DOC). nih.gov Research has shown that 16α,18-diOH-DOC, while having no direct effect on sodium metabolism on its own, can markedly enhance the activity of subthreshold doses of aldosterone. nih.gov This potentiation leads to a reduction in sodium excretion in the urine. nih.gov

The conversion of 18-OH-DOC to 16α,18-diOH-DOC can be accelerated in certain pathological conditions, suggesting that the indirect effects of 18-OH-DOC, through its metabolites, may play a crucial role in sodium balance and blood pressure regulation. nih.gov

Role in Electrolyte Homeostasis

The mineralocorticoid properties of 18-OH-DOC translate into a direct influence on the body's balance of electrolytes, particularly sodium and potassium.

Influence on Sodium Retention and Potassium Excretion

As a mineralocorticoid, 18-OH-DOC promotes the retention of sodium and the excretion of potassium by the kidneys. wikipedia.org However, its effect is less pronounced than that of aldosterone. ahajournals.org The precursor, DOC, stimulates the collecting tubules to excrete potassium in a manner similar to aldosterone. wikipedia.org DOC is estimated to have about one-fifth the potassium-excreting power of aldosterone. wikipedia.org

The regulation of sodium and potassium by these steroids is complex and can be influenced by dietary intake of these electrolytes. For instance, the potassium-excreting effect of DOC is diminished when sodium intake is low. wikipedia.org

Mechanisms Affecting Renal Function

The primary mechanism by which 18-OH-DOC and other mineralocorticoids affect renal function is through their action on the distal nephron, including the distal convoluted tubule and the collecting duct. physiology.org By binding to mineralocorticoid receptors in the principal cells of these segments, they initiate a signaling cascade that leads to changes in gene expression. nih.gov

This results in the increased expression and activity of proteins involved in sodium and potassium transport. A key target is the epithelial sodium channel (ENaC), which is located on the apical membrane of the principal cells and facilitates the reabsorption of sodium from the tubular fluid into the cells. nih.gov Simultaneously, the activity of the sodium-potassium pump (Na+/K+-ATPase) on the basolateral membrane is increased, which actively transports the reabsorbed sodium into the bloodstream and moves potassium from the blood into the cells, which is then secreted into the tubular fluid. physiology.org The net effect of these actions is sodium and water retention and potassium excretion, which contributes to the regulation of blood volume and blood pressure.

Influence on Blood Pressure Regulation

This compound (18-OH-DOC) is an adrenal steroid hormone recognized for its role in blood pressure regulation. nih.gov As a mineralocorticoid, it is involved in processes that control salt and water balance, which are crucial for maintaining normal blood pressure. nih.govwikipedia.org Its production is significantly increased in response to the adrenocorticotropic hormone (ACTH). nih.gov Research has indicated that abnormally high production of 18-OH-DOC is associated with some forms of hypertension in both humans and animal models. nih.gov

Studies in animal models have provided direct evidence that 18-OH-DOC can cause hypertension. nih.gov In experiments involving unilaterally nephrectomized rats that were given saline to drink, continuous infusion of 18-OH-DOC led to an increase in systolic blood pressure. nih.govcaymanchem.com

One study demonstrated that daily subcutaneous injections of 200 micrograms of 18-OH-DOC, considered a low physiological dose, resulted in a significant increase in the blood pressure of these rats after a two-week period. nih.gov This finding supports the hypothesis that 18-OH-DOC contributes to the development of hypertension. nih.gov The hypertensive effect is thought to be linked to its mineralocorticoid activity, which leads to the retention of salt and water. nih.gov

Animal ModelTreatmentDurationObserved Effect on Systolic Blood PressureReference
Unilaterally nephrectomized, saline-drinking ratsContinuous infusion of 18-OH-DOC (200 μg/day)Not specifiedIncrease caymanchem.com
Unilaterally nephrectomized, saline-treated ratsDaily subcutaneous injections of 18-OH-DOC (200 μg)2 weeksSignificant increase nih.gov

Volume-sensitive hypertension is a form of high blood pressure that is particularly responsive to changes in the body's fluid volume, often linked to salt intake. The mineralocorticoid properties of 18-OH-DOC are central to its role in this type of hypertension. By promoting sodium and water retention, 18-OH-DOC can lead to an expansion of plasma volume, which in turn elevates blood pressure. nih.gov

Research has shown that excessive secretion of 18-OH-DOC is found in a subset of hypertensive patients who exhibit suppressed plasma renin activity. ahajournals.orgnih.gov Suppressed renin is often an indicator of volume expansion. These patients frequently respond well to treatment with spironolactone, a mineralocorticoid receptor antagonist, further implicating a mineralocorticoid, such as 18-OH-DOC, in their condition. ahajournals.org

Furthermore, studies in rats have highlighted a genetic component to the effects of 18-OH-DOC. In rats genetically susceptible to salt-induced hypertension, the secretion of 18-OH-DOC was found to be uniquely doubled compared to rats that were genetically resistant to the hypertensive effects of salt. ahajournals.org This suggests that 18-OH-DOC is a key factor in the pathophysiology of salt- and volume-sensitive hypertension. ahajournals.org

ConditionFinding Related to 18-OH-DOCImplication for Volume-Sensitive HypertensionReference
Hypertensive patients with suppressed plasma renin activityExcess secretion of 18-OH-DOC in over 10% of casesSuggests a role for 18-OH-DOC in volume-expanded hypertension nih.gov
Rats genetically susceptible to salt-induced hypertensionSecretion of 18-OH-DOC was doubled compared to salt-resistant ratsIndicates 18-OH-DOC is a key contributor to the development of salt-sensitive hypertension ahajournals.org
Hypertensive patients with suppressed renin and low/normal aldosteroneSignificant reduction in blood pressure with spironolactone treatmentPoints to a mineralocorticoid-driven mechanism, potentially involving 18-OH-DOC ahajournals.org

Clinical Relevance and Pathophysiological Implications of 18 Hydroxy 11 Deoxycorticosterone

Association with Metabolic Disturbances

Elevated Plasma Levels in Type 2 Diabetes Animal Models

Emerging research suggests a potential link between adrenal steroidogenesis and metabolic disorders such as type 2 diabetes. Studies utilizing animal models have provided initial evidence for this association. Specifically, in the db/db mouse model, which is a well-established model for obesity and type 2 diabetes, elevated plasma levels of 18-hydroxy-11-deoxycorticosterone have been reported. caymanchem.com This finding suggests a possible dysregulation of the mineralocorticoid pathway in the context of insulin resistance and hyperglycemia. The mechanisms underlying this observation and its potential contribution to the pathophysiology of diabetic complications are areas of ongoing investigation.

Q & A

What is the biosynthetic pathway of 18-OH-DOC, and how is its production regulated in adrenal tissues?

18-OH-DOC is synthesized in the adrenal zona fasciculata and glomerulosa via 11-deoxycorticosterone (DOC) hydroxylation at the C18 position. Its biosynthesis is regulated by adrenocorticotropic hormone (ACTH) and angiotensin II, with ACTH inducing a 18–20-fold increase in plasma levels during infusion . Angiotensin II enhances production in isolated human adrenal glomerulosa cells, though its role in aldosterone synthesis remains controversial, as 18-OH-DOC may act as a precursor in some pathways (e.g., conversion to aldosterone in rat models) .

What methodological approaches are used to quantify 18-OH-DOC in plasma, and what are their limitations?

Radioimmunoassay (RIA) is the primary method, employing antibodies specific to 18-OH-DOC with minimal cross-reactivity (<0.001% with cortisol) . Key steps include methylene chloride extraction, Sephadex LH-20 chromatography for purification, and validation via metabolic clearance studies . Intra- and inter-assay coefficients of variation are 3.9–10%, with a detection limit of 4 ng/dl . Challenges include separating 18-OH-DOC from 18-hydroxycorticosterone (18-OH-B), requiring thin-layer chromatography to avoid false positives .

How does 18-OH-DOC contribute to hypertension in experimental models?

In unilaterally nephrectomized rats, subcutaneous 18-OH-DOC administration (200 μg/day) significantly increases blood pressure within two weeks without inducing hypokalemia, suggesting a mineralocorticoid-like effect . Human studies show elevated 18-OH-DOC levels in 22–37% of essential hypertension cases, particularly under high sodium intake, though mechanisms (e.g., sodium retention vs. direct vascular effects) remain unresolved .

What diagnostic value does the cortisol/18-OH-DOC ratio hold in endogenous depression?

A basal free cortisol/18-OH-DOC ratio >40 distinguishes endogenous depression (75% sensitivity, 95.5% specificity) with higher diagnostic confidence (97.7%) than the dexamethasone suppression test (DST) . Methodologically, free cortisol is measured via equilibrium dialysis, while 18-OH-DOC is quantified via RIA. Post-DST cortisol thresholds (5 μg/dl) yield lower sensitivity (58.9%) .

Why is 18-OH-DOC's role as an aldosterone precursor contentious?

While in vitro studies demonstrate 18-OH-DOC conversion to aldosterone in human adrenal tissue (e.g., SK-MEL188 melanoma cells), in vivo data are inconsistent. Normal adrenal cortex shows minimal conversion, whereas tumor tissue exhibits significant activity, suggesting pathway variability . Discrepancies may arise from species-specific differences (e.g., rats vs. humans) or methodological limitations in tracing steroid flux .

What are the key challenges in ensuring specificity when measuring 18-OH-DOC alongside related steroids?

Cross-reactivity with 18-OH-B necessitates chromatographic separation (e.g., Sephadex LH-20) prior to RIA . Simultaneous measurement protocols for 18-OH-DOC and 18-OH-B in plasma require dichloromethane extraction and rigorous validation to avoid interference from cortisol or DOC, which can skew results in hypercortisolemic states .

How do experimental models (e.g., adrenalectomized dogs) elucidate 18-OH-DOC's biological activity?

In adrenalectomized dogs, 18-OH-DOC infusion (vs. aldosterone or DOC) reveals moderate sodium retention without kaliuresis, supporting its weak mineralocorticoid activity . Doses as low as 0.5 μg/kg/day in rats increase blood pressure, mimicking human hypertensive trends . These models highlight species-specific responses and dose-dependent effects critical for translational research.

How do sodium intake and posture influence 18-OH-DOC levels in humans?

Sodium restriction increases 18-OH-DOC by 4-fold (5.4 → 20.5 ng/dl), while upright posture reduces levels by 50%, contrasting with aldosterone’s inverse response to posture . These dynamics suggest differential regulation by ACTH (stimulatory) and angiotensin II (inhibitory), complicating its role in volume homeostasis .

Does 18-OH-DOC exhibit diurnal variation, and how does this impact clinical sampling?

Plasma 18-OH-DOC follows a circadian rhythm, peaking at 8:00 AM (9.9 ng/dl) and declining by 83% by 11:00 PM . This pattern parallels cortisol, emphasizing the need for standardized sampling times in studies to avoid confounding results .

How do 18-OH-DOC levels compare across adrenocortical disorders?

In Cushing’s syndrome due to hyperplasia or carcinoma, 18-OH-DOC levels are elevated (vs. adenoma-associated cases), while Addison’s disease shows marked reduction . Primary aldosteronism patients exhibit normal levels, suggesting independence from aldosterone regulatory pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
18-Hydroxy-11-Deoxycorticosterone
Reactant of Route 2
18-Hydroxy-11-Deoxycorticosterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.